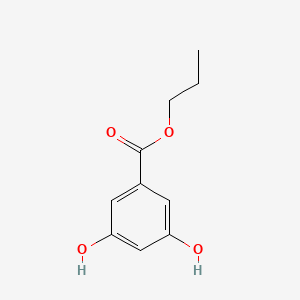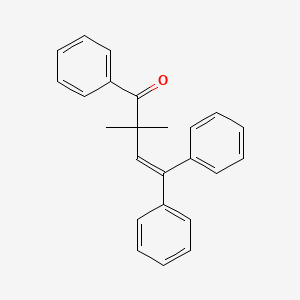![molecular formula C20H21NO4 B14683270 4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline CAS No. 32871-93-5](/img/structure/B14683270.png)
4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which is a three-component reaction involving an arylamine, an aldehyde, and an activated olefin. This reaction is often catalyzed by Lewis acids such as BF3·OEt2 and can be carried out under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as deep eutectic solvents, can improve the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally related compound with similar methoxy groups.
Verapamil: A calcium channel blocker with a similar isoquinoline structure.
Tetrahydroisoquinoline derivatives: Compounds with a reduced isoquinoline ring.
Uniqueness
4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Propriétés
Numéro CAS |
32871-93-5 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15/h5-6,8-12H,7H2,1-4H3 |
Clé InChI |
MGDZAXIOQRQEIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



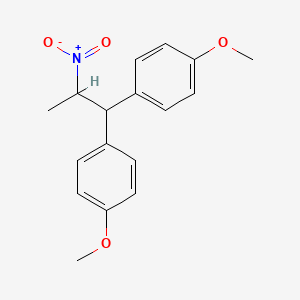

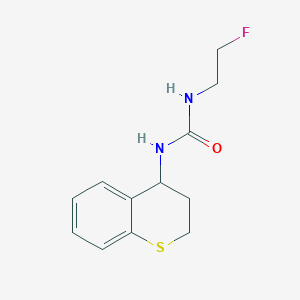
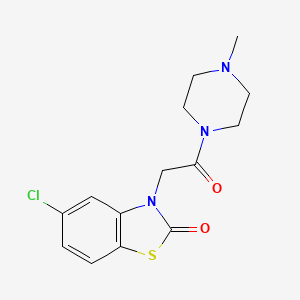
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
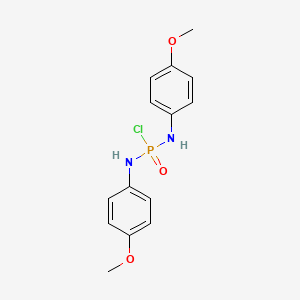
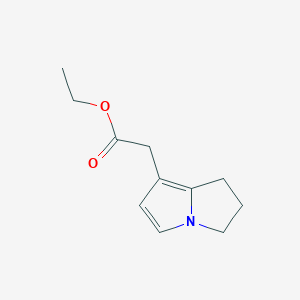

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

